molecular formula C12H18FNO3S B608974 Mesdopetam CAS No. 1403894-72-3

Mesdopetam

Cat. No. B608974
Key on ui cas rn: 1403894-72-3
M. Wt: 275.34 g/mol
InChI Key: OSBPYFBXSLJHCR-UHFFFAOYSA-N
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Patent
US09006227B2

Procedure details

2-[3-Fluoro-5-(methylsulfonyl)phenoxy]ethanamine (0.3 g, 1.26 mmol), propyl 4-methylbenzenesulfonate D2 (1.04 ml, 12.76 mmol) and potassium carbonate (0.35 g, 2.52 mmol) in acetonitrile (10 ml). The mixture was heated under microwave radiation at 120° C. for 45 min. The reaction mixtures were cooled to room temperature, filtrated and pooled before the volatiles were evaporated. Purification by flash column chromatography (ethyl acetate/methanol, 1:0 to 1:1) gave the title compound (0.15 g, 44%). The amine was converted to the hydrochloric acid salt and re-crystallized from methanol/diethyl ether. MS m/z (relative intensity, 70 eV) 277 (M+, 2), 248 (26), 138 (3), 94 (3), 74 (bp).
Name
2-[3-Fluoro-5-(methylsulfonyl)phenoxy]ethanamine
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
1.04 mL
Type
reactant
Reaction Step Two
Quantity
0.35 g
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Four
Yield
44%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([CH:9]=[C:10]([S:12]([CH3:15])(=[O:14])=[O:13])[CH:11]=1)[O:5][CH2:6][CH2:7][NH2:8].[CH3:16][C:17]1C=CC(S(OCCC)(=O)=O)=C[CH:18]=1.C(=O)([O-])[O-].[K+].[K+]>C(#N)C>[F:1][C:2]1[CH:3]=[C:4]([CH:9]=[C:10]([S:12]([CH3:15])(=[O:14])=[O:13])[CH:11]=1)[O:5][CH2:6][CH2:7][NH:8][CH2:16][CH2:17][CH3:18] |f:2.3.4|

Inputs

Step One
Name
2-[3-Fluoro-5-(methylsulfonyl)phenoxy]ethanamine
Quantity
0.3 g
Type
reactant
Smiles
FC=1C=C(OCCN)C=C(C1)S(=O)(=O)C
Step Two
Name
Quantity
1.04 mL
Type
reactant
Smiles
CC1=CC=C(C=C1)S(=O)(=O)OCCC
Step Three
Name
Quantity
0.35 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Four
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixtures
TEMPERATURE
Type
TEMPERATURE
Details
were cooled to room temperature
FILTRATION
Type
FILTRATION
Details
filtrated
CUSTOM
Type
CUSTOM
Details
were evaporated
CUSTOM
Type
CUSTOM
Details
Purification by flash column chromatography (ethyl acetate/methanol, 1:0 to 1:1)

Outcomes

Product
Name
Type
product
Smiles
FC=1C=C(OCCNCCC)C=C(C1)S(=O)(=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.15 g
YIELD: PERCENTYIELD 44%
YIELD: CALCULATEDPERCENTYIELD 43.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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